molecular formula C23H18Cl2N2OS B287821 (9E)-9-(4-chlorobenzylidene)-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one

(9E)-9-(4-chlorobenzylidene)-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one

Cat. No. B287821
M. Wt: 441.4 g/mol
InChI Key: ANVCILZLLNXAGY-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9E)-9-(4-chlorobenzylidene)-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one is a synthetic compound with potential applications in scientific research. This compound is also known as CTQ and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CTQ is not fully understood. However, studies have suggested that CTQ induces apoptosis in cancer cells by activating the caspase cascade. CTQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, CTQ has been found to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
CTQ has been shown to have various biochemical and physiological effects. Studies have shown that CTQ can induce apoptosis in cancer cells by activating the caspase cascade. CTQ has also been shown to inhibit the activity of topoisomerase II and dihydrofolate reductase. Additionally, CTQ has been found to inhibit the growth of cancer cells in vitro and in vivo. CTQ has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using CTQ in lab experiments is its potential applications in cancer research. CTQ has been shown to exhibit anticancer properties and can induce apoptosis in cancer cells. CTQ has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CTQ has been found to have antibacterial and antifungal properties. However, one of the limitations of using CTQ in lab experiments is its limited solubility in water. This can make it difficult to dissolve CTQ in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on CTQ. One possible direction is the development of CTQ derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of CTQ, particularly its interactions with topoisomerase II and dihydrofolate reductase. Additionally, further studies are needed to evaluate the efficacy of CTQ in animal models of cancer and to determine its potential applications in other areas of medicine, such as infectious diseases.

Synthesis Methods

The synthesis of CTQ has been achieved using various methods. One of the methods involves the reaction of 4-chloroaniline and 4-chlorobenzaldehyde in the presence of ammonium acetate and acetic anhydride. The reaction mixture is then refluxed in ethanol to obtain CTQ. Another method involves the reaction of 4-chlorobenzaldehyde and 2-aminobenzothiazole in the presence of acetic acid and ethanol. The reaction mixture is then refluxed to obtain CTQ.

Scientific Research Applications

CTQ has potential applications in scientific research, particularly in the field of medicine. Studies have shown that CTQ exhibits anticancer properties and can induce apoptosis in cancer cells. CTQ has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CTQ has been shown to have antibacterial and antifungal properties. It has been found to be effective against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

properties

Product Name

(9E)-9-(4-chlorobenzylidene)-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one

Molecular Formula

C23H18Cl2N2OS

Molecular Weight

441.4 g/mol

IUPAC Name

(9E)-5-(4-chlorophenyl)-9-[(4-chlorophenyl)methylidene]-5,6,7,8-tetrahydro-[1,3]thiazolo[2,3-b]quinazolin-3-one

InChI

InChI=1S/C23H18Cl2N2OS/c24-17-8-4-14(5-9-17)12-16-2-1-3-19-21(16)26-23-27(20(28)13-29-23)22(19)15-6-10-18(25)11-7-15/h4-12,22H,1-3,13H2/b16-12+

InChI Key

ANVCILZLLNXAGY-FOWTUZBSSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)Cl)/C3=C(C1)C(N4C(=O)CSC4=N3)C5=CC=C(C=C5)Cl

SMILES

C1CC(=CC2=CC=C(C=C2)Cl)C3=C(C1)C(N4C(=O)CSC4=N3)C5=CC=C(C=C5)Cl

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)Cl)C3=C(C1)C(N4C(=O)CSC4=N3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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